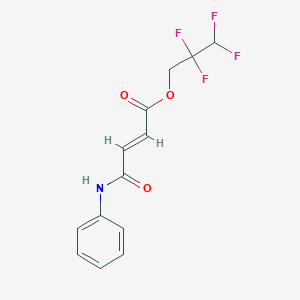![molecular formula C17H21N3O2 B5412790 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5412790.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide, commonly known as PACMA31, is a small molecule that has been gaining attention in the field of cancer research. PACMA31 is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
PACMA31 inhibits the proteasome by binding to the active site of the 20S proteasome. This leads to the accumulation of misfolded and ubiquitinated proteins, which induces apoptosis in cancer cells. PACMA31 has been shown to be a selective inhibitor of the proteasome, with minimal effects on normal cells.
Biochemical and Physiological Effects:
PACMA31 has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, PACMA31 has been shown to inhibit tumor growth in mouse models of breast cancer. PACMA31 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using PACMA31 in lab experiments is its selectivity for cancer cells. This allows for the induction of apoptosis in cancer cells without affecting normal cells. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents. However, one limitation of using PACMA31 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of PACMA31. One area of research is the development of more potent and selective proteasome inhibitors. In addition, the combination of PACMA31 with other chemotherapeutic agents could be further explored. Another area of research is the use of PACMA31 in combination with immunotherapy, as the inhibition of the proteasome has been shown to enhance the presentation of tumor antigens to the immune system. Finally, the use of PACMA31 in the treatment of other diseases, such as neurodegenerative disorders, could be explored.
Synthesis Methods
PACMA31 can be synthesized using a multi-step process. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with N-methylcyclohexanamine to form N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide. The final product is then purified using column chromatography.
Scientific Research Applications
PACMA31 has been studied extensively in the field of cancer research. It has been shown to inhibit the proteasome in cancer cells, leading to apoptosis. PACMA31 has been tested in various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents, such as bortezomib and cisplatin.
properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-16(19-22-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBSGLWMHGAWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5412713.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5412723.png)
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5412738.png)

![2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5412741.png)
![5-methyl-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5412747.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5412760.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5412768.png)
![4-chloro-2-methoxy-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5412781.png)

![ethyl 4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5412795.png)
![1-acetyl-N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5412802.png)